molecular formula C13H20N4O4S B2737412 N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 2034252-58-7

N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2737412
CAS No.: 2034252-58-7
M. Wt: 328.39
InChI Key: ZYCZTPNAJPTCQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring, which is a nitrogen-containing heterocyclic compound . The exact structure analysis would require more specific information or computational chemistry tools.

Scientific Research Applications

Catalytic Oxidation and Oxygenation Reactions

  • Oxidation and Hydroxylation

    Methane mono-oxygenase from Methylococcus capsulatus (Bath) demonstrates a broad catalytic ability, including the oxidation of various substituted methane derivatives and hydroxylation of n-alkanes to alcohols, showcasing the potential for chemical synthesis and environmental applications (Colby, Stirling, & Dalton, 1977).

  • Molecular and Supramolecular Structures

    Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide highlights the importance of molecular structure in metal coordination, potentially impacting the development of new materials and catalysts (Jacobs, Chan, & O'Connor, 2013).

  • Methane Oxidation to Methyl Hydroperoxide

    The catalytic oxidation of methane to methyl hydroperoxide under mild conditions using specific catalytic systems suggests applications in creating more efficient processes for converting methane to useful chemicals (Nizova, Süss-Fink, & Shul’pin, 1997).

Medicinal Chemistry and Receptor Selectivity

  • Design of Selective Ligands: The design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines for selective 5-HT7 receptor ligand or multifunctional agents suggests applications in developing new treatments for CNS disorders, highlighting the compound's relevance in drug discovery (Canale et al., 2016).

Chemical Synthesis and Reactivity

  • Synthesis of Stable Organopalladium(IV) Complexes: The synthesis of stable organopalladium(IV) complexes through oxidative addition of organo halides showcases applications in organic synthesis and catalysis (Brown, Byers, & Canty, 1990).

Aromatization and Oxidation Processes

  • Aromatization of Dihydropyridines: The use of methanesulfonic acid and sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives underlines the role of specific reagents in facilitating chemical transformations, relevant for pharmaceutical synthesis and organic chemistry (Niknam et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not clearly recognized .

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4S/c1-16(22(2,19)20)10-13(18)17-7-3-4-11(9-17)21-12-8-14-5-6-15-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCZTPNAJPTCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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